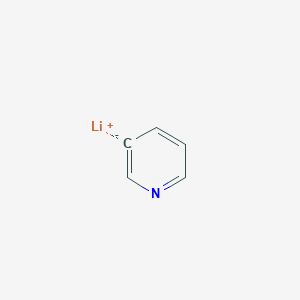

pyridin-3-yllithium

Description

Pyridin-3-yllithium is an organolithium reagent characterized by a lithium atom bonded to the pyridine ring at the 3-position. Organolithium compounds are highly reactive due to the polar Li–C bond, making them indispensable in synthetic organic chemistry for nucleophilic additions, deprotonations, and cross-coupling reactions. This compound, in particular, leverages the electron-deficient pyridine ring to modulate reactivity, enabling selective transformations in heterocyclic chemistry. Its synthesis typically involves lithiation of 3-bromopyridine or transmetallation reactions under inert conditions to prevent decomposition .

Properties

CAS No. |

60573-68-4 |

|---|---|

Molecular Formula |

C5H4LiN |

Molecular Weight |

85.1 g/mol |

IUPAC Name |

lithium;3H-pyridin-3-ide |

InChI |

InChI=1S/C5H4N.Li/c1-2-4-6-5-3-1;/h1-2,4-5H;/q-1;+1 |

InChI Key |

CWJCFOZDFPMHBR-UHFFFAOYSA-N |

Canonical SMILES |

[Li+].C1=C[C-]=CN=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyridin-3-yllithium can be synthesized through the lithiation of pyridine derivatives. One common method involves the reaction of pyridine with an organolithium reagent, such as n-butyllithium, in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction typically occurs at low temperatures to prevent side reactions and ensure high yields.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. These processes often utilize automated systems to precisely control reaction conditions, such as temperature and reagent concentrations, thereby optimizing the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Pyridin-3-yllithium undergoes a variety of chemical reactions, including:

Nucleophilic Addition: It can add to electrophiles such as carbonyl compounds, forming new carbon-carbon bonds.

Substitution Reactions: It can participate in substitution reactions, replacing halogen atoms in halopyridines.

Oxidation and Reduction: this compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions:

Nucleophilic Addition: Reactions with aldehydes or ketones typically occur at low temperatures in the presence of THF.

Substitution Reactions: Halopyridines are commonly used as substrates, with the reaction occurring in the presence of a base such as potassium tert-butoxide.

Oxidation and Reduction: Various oxidizing agents (e.g., hydrogen peroxide) or reducing agents (e.g., lithium aluminum hydride) can be employed depending on the desired transformation.

Major Products Formed:

Nucleophilic Addition: Alcohols or secondary amines.

Substitution Reactions: Substituted pyridines.

Oxidation and Reduction: Pyridine N-oxides or reduced pyridine derivatives.

Scientific Research Applications

Pyridin-3-yllithium has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: this compound derivatives are explored for their potential biological activities, such as antimicrobial and anticancer properties.

Medicine: It serves as an intermediate in the synthesis of drug candidates, particularly those targeting specific enzymes or receptors.

Industry: this compound is employed in the production of fine chemicals and materials, including polymers and specialty chemicals

Mechanism of Action

The mechanism by which pyridin-3-yllithium exerts its effects involves its role as a nucleophile. It readily donates its electron pair to electrophilic centers, facilitating the formation of new chemical bonds. This nucleophilic behavior is central to its utility in organic synthesis, where it enables the construction of complex molecular architectures. The molecular targets and pathways involved depend on the specific reactions and applications in which this compound is utilized .

Comparison with Similar Compounds

Table 1: Key Structural Properties

Key Insights :

- This compound’s reactivity is enhanced by the electron-deficient pyridine ring and the polar Li–C bond, unlike derivatives with electron-donating groups (e.g., (3-Methylaminomethyl)pyridine) .

- Compounds with electron-withdrawing groups (e.g., nitro, thiol) exhibit reduced nucleophilicity but improved stability .

Key Insights :

- This compound’s extreme reactivity often necessitates low-temperature conditions, unlike its acylated derivatives (e.g., 13a, 13b), which are stable at room temperature and achieve high yields (66–73%) in proline functionalization .

- Thiol- and triazole-containing pyridine derivatives (e.g., 5-(3-Pyridyl)-4H-1,2,4-triazole-3-thiol) are utilized in coordination chemistry rather than traditional organometallic reactions .

Key Insights :

- This compound requires stringent safety protocols (e.g., inert atmosphere) due to its pyrophoric nature, unlike less reactive derivatives like 5-(3-Pyridyl)-4H-1,2,4-triazole-3-thiol, which only necessitate basic lab safety .

Computational and Conformational Analysis

- Computational studies on pyridine derivatives (e.g., 5-(Pyridin-3-yl)-3,4-dihydro-2H analogs) reveal that substituents significantly influence molecular geometry and stabilization energies . This compound likely adopts a planar conformation to maximize charge delocalization, contrasting with bulky derivatives (e.g., trityloxymethyl-pyrrolidinone), which exhibit steric hindrance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.